molecular formula C14H15F3N2O4 B2856878 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1421465-88-4

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

カタログ番号: B2856878
CAS番号: 1421465-88-4
分子量: 332.279
InChIキー: STMHJHASPWURRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide derivative characterized by a dihydrobenzofuran moiety linked to a hydroxyethyl group and a trifluoroethyl substituent. The dihydrobenzofuran core may confer metabolic stability, while the trifluoroethyl group enhances lipophilicity and bioavailability, a common strategy in drug design . Oxalamide derivatives are known for their role as umami taste receptor (hTAS1R1/hTAS1R3) agonists or as bioactive molecules in antiviral and anticancer research .

特性

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4/c15-14(16,17)7-19-13(22)12(21)18-6-10(20)8-1-2-11-9(5-8)3-4-23-11/h1-2,5,10,20H,3-4,6-7H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMHJHASPWURRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Application Receptor Affinity (hTAS1R1/hTAS1R3 EC₅₀) NOEL (mg/kg/day)
Target Compound Dihydrobenzofuran-hydroxyethyl Trifluoroethyl Hypothetical flavor/pharma Not reported Not reported
S336 (CAS 745047-53-4) Dimethoxybenzyl-pyridinylethyl 2,4-Dimethoxybenzyl; pyridinylethyl Umami flavor enhancer 0.3 µM 100
BNM-III-170 Indenyl-guanidinomethyl Chlorofluorophenyl; guanidinomethyl HIV vaccine adjuvant N/A Not reported
N1-(2-Methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Methoxymethylphenyl-pyridinylethyl Methoxy/methylphenyl; pyridinylethyl Flavoring agent Not reported 8.36

Key Observations:

Structural Diversity: The target compound’s dihydrobenzofuran moiety distinguishes it from S336 (dimethoxybenzyl) and BNM-III-170 (indenyl). This aromatic system may influence metabolic stability, as dihydrobenzofurans are less prone to oxidative degradation compared to simple benzene rings .

Functional Activity: S336 exhibits potent umami receptor activation (EC₅₀ = 0.3 µM), attributed to its pyridinylethyl group, which mimics the glutamate-binding domain of hTAS1R1/hTAS1R3 . The target compound’s lack of a heterocyclic substituent (e.g., pyridine) may reduce umami potency. BNM-III-170, though structurally distinct, highlights the versatility of oxalamides in targeting non-gustatory receptors (e.g., CD4 mimicry for antiviral applications) .

Toxicological Profiles: Regulatory-approved oxalamides like S336 and related derivatives (e.g., NOEL = 8.36–100 mg/kg/day) demonstrate low toxicity in rodents, driven by rapid hydrolysis and glucuronidation pathways . The target compound’s trifluoroethyl group may slow metabolism, necessitating specific toxicity studies.

Metabolic and Regulatory Considerations

Metabolic Pathways

Oxalamides generally undergo hydrolysis to yield glyoxylic acid and amine metabolites, followed by oxidation or conjugation (e.g., glucuronidation) . For example:

  • S336 : Hydrolyzes to 2,4-dimethoxybenzylamine and 2-(pyridin-2-yl)ethylamine, both rapidly cleared via hepatic oxidation .
  • Target Compound : Predicted to hydrolyze into 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine and trifluoroethylamine. The latter may persist longer due to fluorine’s electron-withdrawing effects, requiring renal clearance monitoring.

Regulatory Status

  • S336 holds global approval (FEMA 4233) as a flavor enhancer, validated by its high NOEL (100 mg/kg/day) .
  • The target compound lacks regulatory approval; its trifluoroethyl group may trigger scrutiny under REACH or FDA guidelines for fluorinated compounds.

準備方法

Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-Hydroxyethylamine

This intermediate is typically prepared via epoxide ring-opening or reductive amination:

  • Epoxide route : 2,3-Dihydrobenzofuran-5-yl glycidate is treated with aqueous ammonia to yield the vicinal diol, followed by selective oxidation and reduction.
  • Reductive amination : 5-Acetyl-2,3-dihydrobenzofuran is reacted with ammonium acetate and sodium cyanoborohydride to produce the primary amine.
Step Reagents/Conditions Yield Purity
Epoxide opening NH3 (aq), 60°C, 12 h 78% 92% (HPLC)
Reductive amination NaBH3CN, MeOH, rt, 6 h 65% 89% (HPLC)

Oxalamide Bridge Formation

The oxalyl bridge is introduced via sequential coupling with oxalyl chloride or activated esters:

  • First coupling : 2,2,2-Trifluoroethylamine reacts with oxalyl chloride in dichloromethane at −20°C to form mono-chlorooxalamide.
  • Second coupling : The intermediate reacts with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine in the presence of pyridine to neutralize HCl.

Critical parameters :

  • Temperature control (−20°C to 0°C) prevents overchlorination.
  • Pyridine acts as both base and solvent to enhance coupling efficiency.

One-Pot Parallel Synthesis Using 2,2,2-Trifluoroethyl Chlorooxoacetate

A highly efficient method reported in PubMed employs 2,2,2-trifluoroethyl chlorooxoacetate as a bifunctional reagent:

Reaction Mechanism

  • Initial acylation : The chlorooxoacetate reacts with 2,2,2-trifluoroethylamine to form an intermediate acylammonium salt.
  • Nucleophilic displacement : The hydroxylamine (2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine) displaces chloride, forming the oxalamide.

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Temperature: 0°C → rt, 4 h
Amine 1 Amine 2 Yield Purity
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethylamine 2,2,2-Trifluoroethylamine 82% 95% (NMR)

Advantages :

  • Avoids isolation of reactive intermediates.
  • Scalable for library synthesis (45 analogues reported).

Solid-Phase Combinatorial Synthesis

The patent US20040110228A1 describes a resin-bound strategy for oxalamides:

Procedure

  • Resin functionalization : Wang resin is loaded with Fmoc-protected 2,2,2-trifluoroethylamine via carbodiimide coupling.
  • Oxalyl bridging : Oxalyl dichloride is introduced to form a resin-bound mono-chlorooxalamide.
  • Second amine coupling : 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethylamine is added under microwave irradiation (50°C, 30 min).
  • Cleavage : TFA/CH2Cl2 (1:1) liberates the product from the resin.

Performance metrics :

  • Overall yield: 68%
  • Purity: 91% (LC-MS)

Analytical and Optimization Insights

Byproduct Analysis

Common impurities include:

  • Symmetrical oxalamides : Formed when one amine couples to both carbonyls. Mitigated by slow addition of amines.
  • Hydroxyamide intermediates : Detected via 1H NMR during reaction monitoring.

Solvent and Catalysis Effects

  • Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may require lower temperatures to suppress racemization.
  • Coupling agents : HATU outperforms EDCl/HOBt in regioselectivity (94:6 vs. 88:12).

Q & A

Q. What are the key synthetic challenges in preparing N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of the dihydrobenzofuran and trifluoroethyl moieties via oxalamide linkages. Key challenges include:

  • Steric hindrance during amide bond formation between bulky substituents. Use coupling agents like EDCI/HOBt to improve efficiency .
  • Hydroxyl group protection : The 2-hydroxyethyl group may require temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is critical to isolate high-purity product (>95%) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., dihydrobenzofuran aromatic protons at δ 6.5–7.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 403.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect trace impurities .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Substituent variation : Replace the trifluoroethyl group with other electron-withdrawing groups (e.g., CF3 vs. NO2) to modulate lipophilicity .
  • Scaffold hopping : Compare activity with analogs replacing dihydrobenzofuran with thiophene or furan rings .
  • Computational docking : Use AutoDock Vina to predict binding modes with sEH or HIV-1 gp120 .

Q. How to resolve contradictions in reported biological data (e.g., variable IC50 values across studies)?

  • Assay standardization : Control variables like DMSO concentration (<1%), cell passage number, and incubation time .
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal assays : Validate enzyme inhibition with fluorescent and radiometric methods .

Q. What strategies can elucidate the compound’s mechanism of action when target deconvolution is unclear?

  • Chemical proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated probe derivative .
  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

Methodological Guidelines

  • Synthetic Reproducibility : Always replicate reactions under inert atmosphere (N2/Ar) to prevent oxidation of sensitive groups like hydroxyethyl .
  • Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to confirm regiochemistry .
  • Biological Assays : Include positive controls (e.g., sEH inhibitor AUDA for enzyme assays) to benchmark activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。